Phenol-amido-C1-PEG3-N3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol-amido-C1-PEG3-N3 is synthesized through a series of chemical reactions involving the introduction of an azide group to a PEG-based linker. The synthesis typically involves the following steps:
Formation of the PEG Linker: The PEG linker is synthesized by reacting polyethylene glycol with appropriate reagents to introduce functional groups.
Introduction of the Azide Group: The azide group is introduced through a reaction with sodium azide under suitable conditions
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Phenol-amido-C1-PEG3-N3 undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction occurs with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups
Common Reagents and Conditions
CuAAc: Requires copper catalysts and alkyne-containing molecules.
Major Products Formed
The major products formed from these reactions are cycloaddition products, which are used in the synthesis of PROTACs and other complex molecules .
Scientific Research Applications
Phenol-amido-C1-PEG3-N3 has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to selectively degrade target proteins.
Biology: Employed in studies involving protein degradation and intracellular signaling pathways.
Medicine: Investigated for its potential in developing targeted therapies for various diseases.
Industry: Utilized in the production of advanced materials and chemical compounds .
Mechanism of Action
Phenol-amido-C1-PEG3-N3 functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The compound contains two different ligands connected by the linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction forms a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
Phenol-amido-C1-PEG3-N3 is unique due to its PEG-based structure and azide group, which allows it to undergo specific cycloaddition reactions. Similar compounds include:
Phenol-amido-C2-PEG3-N3: Another PEG-based linker with a slightly different structure.
Phenol-amido-C3-PEG3-N3: A variant with an extended linker length.
Phenol-amido-C4-PEG3-N3: A compound with additional functional groups for enhanced reactivity
This compound stands out due to its specific applications in PROTAC synthesis and its ability to undergo both CuAAc and SPAAC reactions .
Properties
Molecular Formula |
C14H20N4O5 |
---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C14H20N4O5/c15-18-16-5-6-21-7-8-22-9-10-23-11-14(20)17-12-1-3-13(19)4-2-12/h1-4,19H,5-11H2,(H,17,20) |
InChI Key |
UIVPCIQDQHNCCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COCCOCCOCCN=[N+]=[N-])O |
Origin of Product |
United States |
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